2-(Bromomethyl)-5-nitropyridine
Overview
Description
2-(Bromomethyl)-5-nitropyridine is a chemical compound that is used in a variety of applications, ranging from scientific research to industrial applications. It is a colorless, crystalline solid that is soluble in water and a variety of organic solvents. Its molecular formula is C6H5BrNO2 and its molecular weight is 216.02 g/mol. This compound is an important intermediate in the synthesis of various organic compounds and is used as a reagent in organic synthesis.
Scientific Research Applications
Synthesis and Large-Scale Production
- 5-Bromo-2-nitropyridine, a related compound to 2-(Bromomethyl)-5-nitropyridine, is synthesized from corresponding amines via hydrogen peroxide oxidation, highlighting its potential in large-scale industrial production. This process faced challenges like low conversion and high impurity content, but safety and reproducibility were eventually achieved (Agosti et al., 2017).
Chemical Reactions and Derivatives
- 2-Bromomethyl-5-nitropyridine exhibits interesting reactions when treated with aromatic amines, leading to the production of 2H-pyrazolo[4,3-b]pyridines and 2H-pyrazolo[3,4-c]pyridines, indicating its utility in synthesizing diverse pyridine derivatives (Hurst & Wibberley, 1968).
Spectroscopic Analysis
- Fourier transform Raman and infrared spectra of 5-bromo-2-nitropyridine have been studied to understand its vibrational characteristics, showcasing its significance in spectroscopic analysis and material characterization (Sundaraganesan et al., 2005).
Ligand Synthesis
- Asymmetric 5',6-disubstituted-2,2'-bipyridines, including 6-bromo-5'-bromomethyl-2,2'-bipyridine, have been utilized in the synthesis of flexible polydentate ligands. This highlights its role in the preparation of complex ligands for various applications (Charbonnière et al., 2002).
Quantum Mechanical Studies
- The electronic and vibrational characteristics of 2-Amino-3-bromo-5-nitropyridine have been explored using density functional theory, indicating the compound's potential in quantum mechanical and spectroscopic studies (Abraham et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(bromomethyl)-5-nitropyridine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c7-3-5-1-2-6(4-8-5)9(10)11/h1-2,4H,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IODCATCUKODATB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652182 | |
Record name | 2-(Bromomethyl)-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887588-20-7 | |
Record name | 2-(Bromomethyl)-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.